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Compound of Interest

Compound Name: AI-181

Cat. No.: B15565258 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosing and administration schedule

of SRK-181, a selective inhibitor of latent TGFβ1 activation, as investigated in the DRAGON

(NCT04291079) clinical trial. The information is intended to guide researchers and

professionals in understanding the clinical application of this investigational agent.

Introduction
SRK-181 is a fully human monoclonal antibody designed to selectively inhibit the activation of

latent transforming growth factor-beta 1 (TGFβ1).[1][2] TGFβ1 is a key cytokine implicated in

creating an immunosuppressive tumor microenvironment, which can lead to primary resistance

to checkpoint inhibitors like anti-PD-(L)1 therapies.[3][4] By targeting the latent form of TGFβ1,

SRK-181 aims to overcome this resistance and enhance the efficacy of immunotherapy.[3][4]

The Phase 1 DRAGON trial was a multi-center, open-label study evaluating the safety,

tolerability, pharmacokinetics, pharmacodynamics, and efficacy of SRK-181 both as a

monotherapy and in combination with an anti-PD-(L)1 antibody in patients with locally

advanced or metastatic solid tumors.[5]

Dosing and Administration
SRK-181 is administered via intravenous (IV) infusion.[1][4] The DRAGON trial was conducted

in three main parts: Part A1 (SRK-181 monotherapy dose escalation), Part A2 (SRK-181 in
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combination with an anti-PD-(L)1 antibody dose escalation), and Part B (dose expansion of

SRK-181 in combination with an anti-PD-(L)1 antibody).[5]

SRK-181 Monotherapy Dosing (Part A1)
The dose escalation for SRK-181 as a single agent followed a standard 3+3 design.[1]

Dose Level Dosing Schedule

80 mg Every 3 weeks (Q3W)

240 mg Every 3 weeks (Q3W)

800 mg Every 3 weeks (Q3W)

1600 mg Every 3 weeks (Q3W)

2400 mg Every 3 weeks (Q3W)

3000 mg Every 3 weeks (Q3W)

2000 mg Every 2 weeks (Q2W)

Table 1: SRK-181 Monotherapy Dose Escalation Schedule (Part A1).[2]

SRK-181 Combination Therapy Dosing (Part A2 & Part B)
In the combination arms of the study, SRK-181 was administered with the anti-PD-1 antibody

pembrolizumab.[6]
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Trial Part SRK-181 Dose Dosing Schedule Combination Agent

Part A2 (Dose

Escalation)
240 mg Every 3 weeks (Q3W) Pembrolizumab

800 mg Every 3 weeks (Q3W) Pembrolizumab

1600 mg Every 3 weeks (Q3W) Pembrolizumab

Part B (Dose

Expansion)
1500 mg (RP2D) Every 3 weeks (Q3W) Pembrolizumab

1000 mg (RP2D) Every 2 weeks (Q2W) Pembrolizumab

Table 2: SRK-181 Combination Therapy Dose Schedule (Parts A2 and B).[2][6] RP2D:

Recommended Phase 2 Dose.

Experimental Protocols
Drug Administration Protocol
SRK-181: Administered as an intravenous (IV) infusion.[1] While the precise infusion rate and

duration for SRK-181 are not detailed in the available public documents, nonclinical toxicology

studies in rats and monkeys utilized weekly IV injections.[4]

Pembrolizumab: The standard administration for pembrolizumab is a 200 mg intravenous

infusion over 30 minutes every three weeks.[7][8] It is typically diluted in 0.9% sodium chloride

and administered through a low-protein binding in-line filter.[3][9]

Patient Monitoring and Response Assessment
Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors

version 1.1 (RECIST 1.1).[5]

Baseline Assessment: All measurable lesions (up to a maximum of five total, and two per

organ) were identified as target lesions.[10] All other lesions were identified as non-target

lesions.[10]

Follow-up Assessments: Tumor assessments were performed at regular intervals, typically

every 6-8 weeks for Phase 2 studies, though the exact schedule for the DRAGON trial is not

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.researchgate.net/publication/356091246_532_First-in-human_phase_1_trial_of_SRK-181_a_latent_TGFb1_inhibitor_alone_or_in_combination_with_anti-PD-L1_treatment_in_patients_with_advanced_solid_tumors_DRAGON_trial
https://clin.larvol.com/trial-detail/NCT04291079
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.TPS3146
https://pmc.ncbi.nlm.nih.gov/articles/PMC8135237/
https://cdn.clinicaltrials.gov/large-docs/94/NCT02879994/Prot_SAP_000.pdf
https://www.ncbi.nlm.nih.gov/books/NBK546616/
https://www.uhs.nhs.uk/Media/UHS-website-2019/Docs/Chemotherapy-SOPs1/Lung-cancer-non-small-cellNSCLC/Pembrolizumab2mgkg.pdf
https://www.england.nhs.uk/south/wp-content/uploads/sites/6/2018/11/Pembrolizumab-lungv2.pdf
https://clinicaltrials.gov/study/NCT04291079
https://project.eortc.org/recist/wp-content/uploads/sites/4/2015/03/RECISTGuidelines.pdf
https://project.eortc.org/recist/wp-content/uploads/sites/4/2015/03/RECISTGuidelines.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


specified in the available literature.[11]

Response Categories:

Complete Response (CR): Disappearance of all target lesions.[10]

Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

[10]

Progressive Disease (PD): At least a 20% increase in the sum of diameters of target

lesions, with an absolute increase of at least 5 mm, or the appearance of new lesions.[10]

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase

to qualify for PD.[10]

Biomarker Analysis Protocols
A comprehensive biomarker strategy was employed to understand the mechanism of action of

SRK-181.[6]

Immunohistochemistry (IHC):

Objective: To assess the infiltration of immune cells and TGFβ pathway activation in the

tumor microenvironment.[1]

Markers:

CD8: To quantify cytotoxic T cell infiltration. A novel digital pathology analysis was used

to identify CD8-positive T cells in different tumor compartments (tumor nests, stroma,

and tumor-stromal margins).[1]

Phospho-Smad2 (p-Smad2): As a downstream marker of TGFβ pathway activation.[1]

Methodology: While specific antibody clones and staining protocols are not publicly

available, the analysis involved quantitative assessment of these markers in tumor

biopsies taken before and during treatment.

Flow Cytometry:
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Objective: To analyze circulating immune cell populations.[6]

Cell Types of Interest: Myeloid-derived suppressor cells (MDSCs) were a key population of

interest, with reductions in circulating MDSCs being a potential indicator of SRK-181

activity.[6]

Methodology: Specific details of the flow cytometry panels and gating strategies used in

the DRAGON trial are not available in the public domain.
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Caption: SRK-181 Mechanism of Action.
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Caption: DRAGON Clinical Trial Workflow.

Disclaimer: SRK-181 is an investigational product candidate and its efficacy and safety have

not been established. It has not been approved for any use by the FDA or any other regulatory

agency. The information provided in these notes is based on publicly available data from

clinical trials and is for informational purposes only. For detailed and up-to-date information,

please refer to the official clinical trial records and publications.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15565258?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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